molecular formula C22H25FN4O3 B10994689 N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10994689
M. Wt: 412.5 g/mol
InChI Key: PLDKDQRFMWTZEO-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a synthetic compound characterized by a morpholine-4-carboxamide group linked to a phenyl ring, which is further connected to a 4-fluorophenyl-substituted piperazine moiety via a carbonyl bridge. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological exploration, particularly in targeting receptors such as serotonin or dopamine receptors due to the piperazine moiety .

Properties

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C22H25FN4O3/c23-18-3-7-20(8-4-18)25-9-11-26(12-10-25)21(28)17-1-5-19(6-2-17)24-22(29)27-13-15-30-16-14-27/h1-8H,9-16H2,(H,24,29)

InChI Key

PLDKDQRFMWTZEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The reaction conditions often include:

    Formation of Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Formation of Morpholine Intermediate: The morpholine ring is prepared by reacting diethanolamine with a suitable dehydrating agent.

    Coupling Reaction: The piperazine and morpholine intermediates are coupled using a carbonylating agent such as phosgene or triphosgene to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound is primarily studied for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic activities.

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide showed cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancer cells. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neuropharmacological Applications

The piperazine moiety is frequently associated with neuropharmacological activity. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them potential candidates for treating psychiatric disorders such as schizophrenia and depression. The presence of fluorine in the phenyl ring may enhance the compound's affinity for specific receptors, improving its efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The incorporation of various substituents on the piperazine ring and the morpholine structure can significantly influence biological activity. For instance:

Substituent Effect on Activity
FluorineIncreases lipophilicity and receptor affinity
Carbonyl groupEnhances interaction with biological targets
MorpholineProvides structural rigidity and stability

This table summarizes how modifications to the compound can alter its pharmacological properties, guiding future synthesis efforts.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study published in ACS Omega reported that derivatives of piperazine demonstrated effective COX-II inhibitory activity, suggesting anti-inflammatory properties alongside anticancer effects .
  • Another research article focused on Mannich bases derived from piperazine, revealing their potential as potent anticancer agents with IC50 values significantly lower than standard chemotherapy drugs like 5-fluorouracil .

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituting morpholine with pyrrolidine () introduces a five-membered ring, altering steric and electronic properties.

Derivatives with Modified Piperazine Cores

Compounds with piperazine rings modified at different positions demonstrate variability in physicochemical properties:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Modifications
Compound 7 C₃₄H₃₆N₆O₆ Not reported Not reported 4-Nitrophenoxypropyl and methyl groups
Compound 12a C₃₄H₃₇N₇O₇ Not reported Not reported 3-Methoxyphenoxypropyl substituent
N-(4-chlorophenyl)-4-(4-acetylphenyl)piperazine-1-carboxamide C₁₉H₁₉ClN₄O₂ Not reported Not reported Acetylphenyl and 4-chlorophenyl groups

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in Compound 7) enhance thermal stability, as seen in higher melting points of nitrated analogs .
  • Halogenated aryl groups (e.g., 4-chlorophenyl in ) may improve lipophilicity and membrane permeability .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent, structurally related compounds provide insights:

  • 4-Hydroxyquinazoline derivatives (A2–A6) in exhibit moderate to high yields (45–57%) and melting points (~190–200°C), suggesting that electron-deficient aryl groups enhance crystallinity .
  • Pyrimidine-5-carboxamide derivatives (13a–13c) in show high purity (>98%) and variable yields (58–65%), indicating that steric bulk (e.g., trifluoromethyl in 13a) may slightly reduce reaction efficiency .

Biological Activity

N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H29FN4O4S\text{C}_{20}\text{H}_{29}\text{F}\text{N}_{4}\text{O}_{4}\text{S}

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

These values suggest that the compound possesses bactericidal activity, inhibiting protein synthesis and affecting nucleic acid production pathways .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida species. Its effectiveness in inhibiting biofilm formation is particularly noteworthy.

Biofilm Inhibition Concentration (BIC):

Fungal StrainBIC (µg/mL)
Candida albicans31.108

This indicates a strong potential for use in treating infections associated with biofilms, which are notoriously difficult to eradicate .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Synthesis: The compound disrupts the synthesis pathways, leading to cell death in susceptible bacteria.
  • Quorum Sensing Inhibition: It reduces the communication between bacterial cells, which is crucial for biofilm formation and maintenance .

Study 1: Efficacy Against MRSA

A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in biofilm formation at concentrations as low as 62.216 µg/mL compared to standard treatments like ciprofloxacin .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study found that it effectively inhibited biofilm formation by up to 75% at MIC concentrations, outperforming traditional antifungal agents like fluconazole .

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